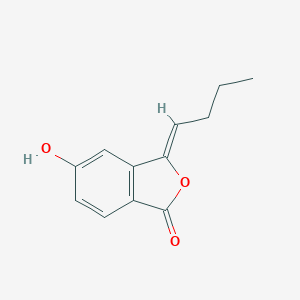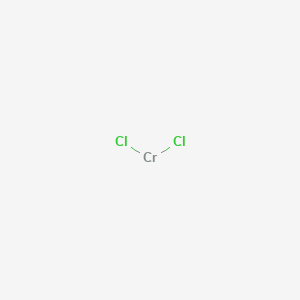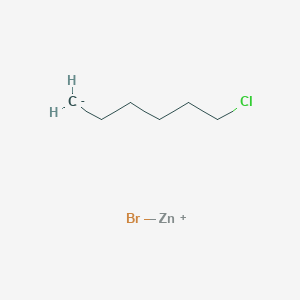
6-Chlorohexylzinc bromide
Overview
Description
6-Chlorohexylzinc bromide is an organic zinc compound with the chemical formula C6H11ClZnBr . It is a colorless or pale yellow liquid that is volatile in the air and has a pungent odor .
Synthesis Analysis
High-quality silver nanowires (AgNWs) with a small diameter of ∼20 nm and a length of ∼40 μm were prepared by using a novel organic 6-chlorohexylzinc bromide as an assistant additive . The diameter of as-synthesized AgNWs was confirmed to be strongly dependent on the dosage of 6-chlorohexylzinc bromide .Molecular Structure Analysis
The linear formula of 6-Chlorohexylzinc bromide is Cl(CH2)6ZnBr . The InChI string is 1S/C6H12Cl.BrH.Zn/c1-2-3-4-5-6-7;;/h1-6H2;1H;/q;;+1/p-1 .Chemical Reactions Analysis
6-Chlorohexylzinc bromide has been used as an additive in the synthesis of silver nanowires . The diameter of the resulting AgNWs was found to be strongly dependent on the dosage of 6-chlorohexylzinc bromide .Physical And Chemical Properties Analysis
6-Chlorohexylzinc bromide is a colorless or pale yellow liquid . It has a density of 0.974 g/mL at 25°C . It is volatile in the air and has a pungent odor .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Nanotechnology and Material Science .
Summary of the Application
6-Chlorohexylzinc bromide is used as an additive in the synthesis of high-quality silver nanowires (AgNWs). These nanowires have a small diameter of approximately 20 nm and a length of approximately 40 μm .
Methods of Application or Experimental Procedures
The diameter of the synthesized AgNWs is strongly dependent on the dosage of 6-chlorohexylzinc bromide. This suggests that the compound plays a crucial role in controlling the size of the nanowires during the synthesis process .
Results or Outcomes
The synthesized AgNWs were used to fabricate a two-dimensional (2D) transparent conductive film (TCF). This film demonstrated excellent optical performance, with a transmittance of 90.3% and a low haze value of less than 1.0% at a sheet resistance of 48.7 Ω sq −1 .
Safety And Hazards
Future Directions
properties
IUPAC Name |
bromozinc(1+);1-chlorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl.BrH.Zn/c1-2-3-4-5-6-7;;/h1-6H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKLROAYYIUTCX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCCCCl.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrClZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorohexylzinc bromide 0.5 M in Tetrahydrofuran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



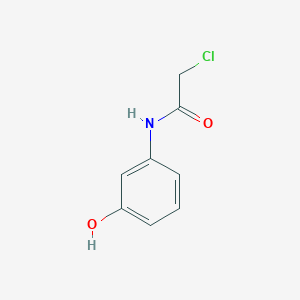
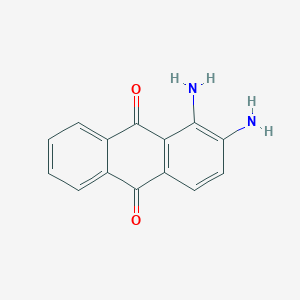
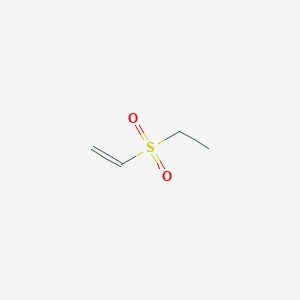
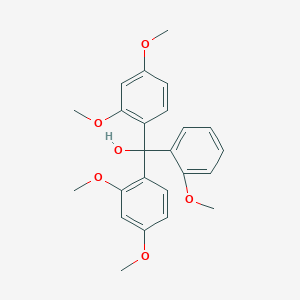
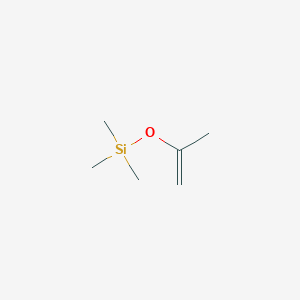
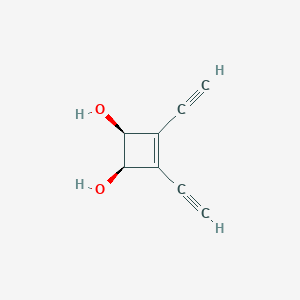
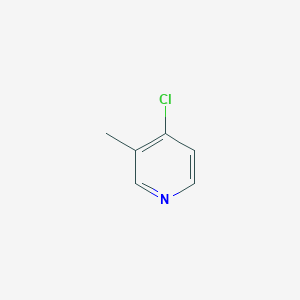
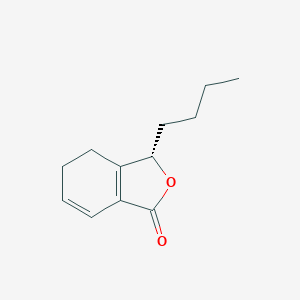
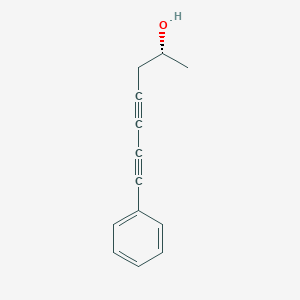
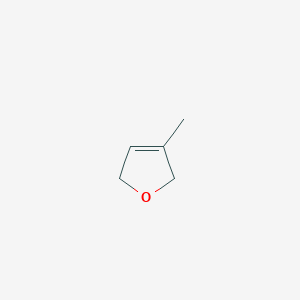
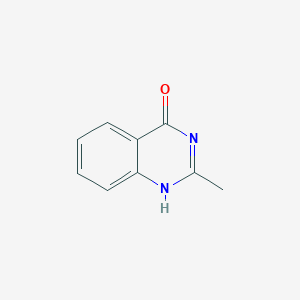
![Benzo[b]thiophene-4-carboxylic acid](/img/structure/B157676.png)
